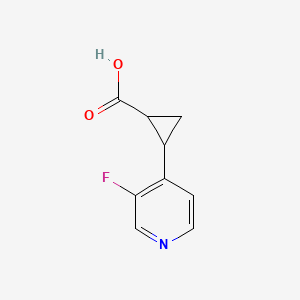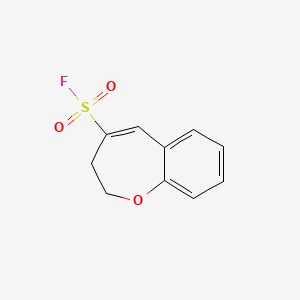![molecular formula C17H18ClFN4O B2367799 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-chloro-6-fluorophenyl)ethan-1-one CAS No. 2319807-13-9](/img/structure/B2367799.png)
1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-chloro-6-fluorophenyl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-chloro-6-fluorophenyl)ethan-1-one is a useful research compound. Its molecular formula is C17H18ClFN4O and its molecular weight is 348.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis typically begins with the construction of the azabicyclo[3.2.1]octane core. Subsequent functionalization introduces the triazole ring, followed by a complex series of reactions to incorporate the 2-(2-chloro-6-fluorophenyl)ethan-1-one moiety. Detailed steps often involve intermediates like azides and alkynes, with copper-catalyzed azide-alkyne cycloaddition (CuAAC) being central to triazole formation.
Industrial Production Methods: Industrial synthesis leverages scaled-up versions of the laboratory procedures, optimizing for yield, purity, and cost-effectiveness. Continuous flow reactions and automated synthesizers ensure consistent quality and high throughput.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation to form various oxides.
Reduction: Reduction reactions typically focus on the ketone moiety, transforming it into corresponding alcohols.
Substitution: Both the triazole and chlorofluorophenyl groups are sites for potential substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Common reagents include lithium aluminium hydride or sodium borohydride.
Substitution: Conditions often involve nucleophilic reagents such as sodium methoxide.
Major Products: The major products from these reactions vary, including alcohol derivatives from reduction, and new substituted derivatives from substitution reactions.
Scientific Research Applications: The compound plays a significant role in various scientific fields:
Chemistry: It serves as a pivotal intermediate in synthetic organic chemistry for creating novel molecules.
Biology: Used in biological assays to study enzyme interactions and binding affinities.
Medicine: Explored for its potential therapeutic properties, particularly in neurology and infectious disease treatments.
Industry: Applied in the development of advanced materials and specialty chemicals.
Mechanism of Action: This compound's mechanism largely involves its interaction with specific biological targets. The triazole ring often acts as a coordinating site for metal ions, while the azabicyclo[3.2.1]octane core influences binding dynamics. These interactions can inhibit enzymes or disrupt biochemical pathways, making it a candidate for drug development.
Comparison with Similar Compounds: Compared to other triazole-containing compounds, 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-chloro-6-fluorophenyl)ethan-1-one exhibits unique rigidity and spatial configuration due to its azabicyclo[3.2.1]octane scaffold. This uniqueness can result in different binding affinities and biological activities.
類似化合物との比較
1-((1H-1,2,4-triazol-1-yl)methyl)-2-(2-chlorophenyl)ethanone
1-((1H-1,2,4-triazol-1-yl)methyl)-3-(2-chlorophenyl)propan-2-one
1-(1H-1,2,4-triazol-1-yl)-2-((2-fluorophenyl)methoxy)ethane
How's that for some chemistry depth? Anything specific you want to dig deeper into?
特性
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-1-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN4O/c18-15-2-1-3-16(19)14(15)8-17(24)23-11-4-5-12(23)7-13(6-11)22-10-20-9-21-22/h1-3,9-13H,4-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFUBTXXKZPTAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CC3=C(C=CC=C3Cl)F)N4C=NC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-tert-butyl-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2367721.png)
![2-[(Cyclopent-3-en-1-yl)methoxy]-3-methylpyrazine](/img/structure/B2367722.png)

![Ethyl 8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate hydrachloride](/img/structure/B2367726.png)
![2-({3-bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)acetic acid](/img/structure/B2367727.png)



![Sodium 2-[4-(difluoromethoxy)pyridin-2-YL]acetate](/img/structure/B2367734.png)


![N-[2-(dimethylamino)pyrimidin-5-yl]acetamide](/img/structure/B2367737.png)
